molecular formula C8H14F2O B2765999 (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol CAS No. 2248220-53-1

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol

Cat. No. B2765999
CAS RN: 2248220-53-1
M. Wt: 164.196
InChI Key: MBDCNQXZECKKNJ-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol, also known as DFCP1, is a compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology.

Scientific Research Applications

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been found to have potential applications in the field of pharmacology. It has been shown to have inhibitory effects on the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has also been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol acts as a GSK-3β inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been found to have various biochemical and physiological effects. It has been shown to increase cell viability and reduce apoptosis in neuronal cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been found to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.

Advantages and Limitations for Lab Experiments

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol has several advantages for use in lab experiments. It is a highly pure and stable compound, making it suitable for use in various assays and experiments. However, it also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol. Another potential direction is the investigation of the effects of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol on other signaling pathways and cellular processes. Additionally, further studies are needed to determine the safety and efficacy of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol in animal and human models.

Synthesis Methods

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopentadiene with 1,1-difluoroethylene, followed by hydrolysis and reduction. The final product is obtained in high yield and purity, making it suitable for use in various research applications.

properties

IUPAC Name

(2R)-2-(3,3-difluorocyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDCNQXZECKKNJ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol

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